Temocapril-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

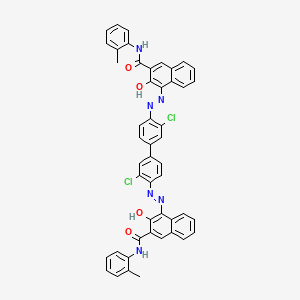

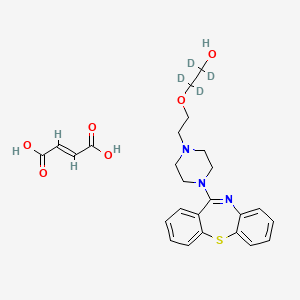

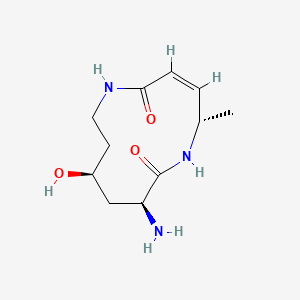

Temocapril-d5 is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor . It is useful in kinetic isotope effect studies and for use as an internal standard for NMR studies .

Molecular Structure Analysis

The molecular formula of Temocapril-d5 is C23H23D5N2O5S2 and its molecular weight is 481.64 . The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique

Pharmacological and Clinical Studies

Temocapril, an angiotensin-converting enzyme inhibitor (ACEI), has been extensively studied for its pharmacological properties and clinical applications. It is known for its potent ACE inhibition, which leads to significant cardiovascular and renal benefits. Temocaprilat, the active form of temocapril, shows enhanced inhibitory potency compared to enalaprilat, making it effective in reducing blood pressure without significantly altering heart rate or cardiac output. The drug's unique pharmacokinetics, including biliary and urinary excretion, make it suitable for patients with renal insufficiency. Temocapril has demonstrated the ability to improve endothelial dysfunction, prevent coronary vascular remodeling, and improve insulin resistance, among other benefits (Yasunari et al., 2006).

Molecular Dynamics and Ionization Studies

A molecular dynamics study provided insights into the activation of temocapril by carboxylesterase 1 (CES1), highlighting the influence of the drug's ionization state on its hydrolysis. The study revealed that temocapril exists in multiple ionic forms, each interacting differently with the enzyme's catalytic center. This research enhances the understanding of temocapril's pharmacokinetics and may inform the development of more effective ACE inhibitors (Vistoli et al., 2009).

Neurotrophic and Neuroprotective Effects

Research has also explored temocapril's potential neurotrophic and neuroprotective effects. In vitro studies using primary explant cultures of ventral spinal cord from fetal rats have shown that temocapril significantly promotes neurite outgrowth and increases the activity of choline acetyltransferase, suggesting potential therapeutic applications for motor neuron-related conditions (Iwasaki et al., 2003).

Pharmacokinetics in Renal Impairment

The pharmacokinetics of temocapril and its active metabolite, temocaprilat, were studied in hypertensive patients with varying degrees of renal impairment. The findings suggest that renal function has a limited effect on the pharmacokinetics of both temocapril and temocaprilat, attributed to their dual elimination pathways. This makes temocapril a viable option for patients with compromised renal function (Püchler et al., 2003).

Biliary Excretion and Liver Injury Studies

The biliary excretion of temocapril was examined in rats with liver injury, providing valuable insights into the drug's pharmacokinetics under pathological conditions. The study revealed a delay in temocapril's biliary excretion in both zone 1 and zone 3 liver injuries, highlighting the impact of liver health on temocapril pharmacokinetics and potentially guiding dosing considerations in patients with liver dysfunction (Takikawa et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-RJJPJTEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Temocapril-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)